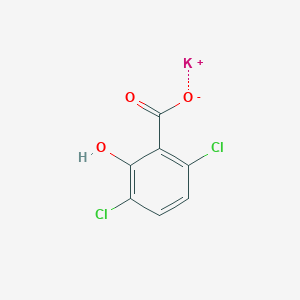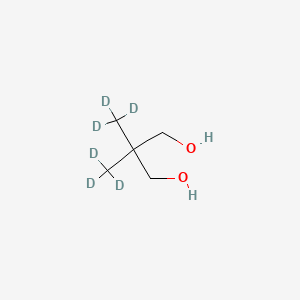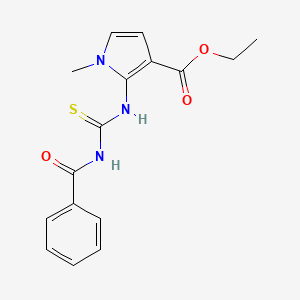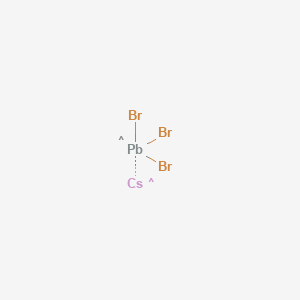
6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione is a chemical compound belonging to the benzothiazine family This compound is characterized by the presence of a bromine atom at the 6th position and a dihydro structure, which contributes to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione typically involves the bromination of a precursor benzothiazine compound. One common method includes the reaction of 3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzothiazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets. The bromine atom and the benzothiazine ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. For example, the compound may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-chloro-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione
- 6-fluoro-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione
- 6-iodo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione
Uniqueness
6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H8BrNO2S |
|---|---|
Peso molecular |
262.13 g/mol |
Nombre IUPAC |
6-bromo-3,4-dihydro-2H-1λ6,4-benzothiazine 1,1-dioxide |
InChI |
InChI=1S/C8H8BrNO2S/c9-6-1-2-8-7(5-6)10-3-4-13(8,11)12/h1-2,5,10H,3-4H2 |
Clave InChI |
XLGNKULUMHRSFD-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)C2=C(N1)C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate](/img/structure/B12311806.png)
![(1s,3s,4r,8s)-8-Benzyloxy-1-hydroxymethyl-3-methoxy-2,6-dioxabicyclo[3,2,1]octane](/img/structure/B12311809.png)

![[(3aR,4R,6Z,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12311811.png)
![1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one hydrochloride](/img/structure/B12311818.png)




![1-Methyl-2-methylidene-9-propan-2-yl-5-oxatricyclo[5.4.0.03,8]undecan-4-one](/img/structure/B12311857.png)

